Calcium stearate is a white, powdery substance classified as a metallic soap. [] It is the calcium salt of stearic acid, a saturated fatty acid. [] In scientific research, calcium stearate finds applications as a lubricant, stabilizer, and water repellent in various materials, including polymers, concrete, and paper. []
Calcium stearate is derived from stearic acid, which can be sourced from both animal fats and vegetable oils. The compound is classified as a fatty acid salt and falls under the broader category of surfactants due to its ability to modify surface properties. Its chemical formula is or .
Calcium stearate can be synthesized through various methods, including:
The synthesis typically occurs at temperatures ranging from 55°C to 90°C, depending on the method used. The final product is often filtered, washed, and dried to achieve the desired purity and particle size.
Calcium stearate consists of two stearate ions bonded to one calcium ion. Its molecular structure can be represented as follows:
The compound exhibits a layered structure typical of fatty acid salts, allowing for effective lubrication properties. Key data regarding its physical structure includes:
Calcium stearate can undergo several chemical reactions:
The reactions typically require specific conditions such as temperature control and pH management to ensure optimal yields and product quality.
Calcium stearate functions primarily as a lubricant due to its layered structure that allows for easy sliding between surfaces. When added to formulations:
The effectiveness of calcium stearate as a lubricant can be attributed to its ability to form a thin film on surfaces, minimizing wear and tear during mechanical operations.
Calcium stearate has diverse applications across various industries:
The stoichiometric reaction between stearic acid (C₁₇H₃₅COOH) and calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO) represents the most industrially adopted synthesis route. The exothermic process proceeds as:
2 C₁₇H₅₅COOH + Ca(OH)₂ → (C₁₇H₃₅COO)₂Ca + 2 H₂O
Key process parameters include reactant purity, temperature (typically 60–80°C), and vigorous agitation to ensure complete conversion. Using CaO requires careful hydration control to prevent incomplete saponification. The resultant slurry undergoes filtration, water washing, and drying (90–110°C) to yield fine powders with 95–98% purity [4] [5]. Excess stearic acid (5–10%) is frequently employed to minimize residual alkaline impurities, which can impair thermal stability in PVC applications. Particle morphology and bulk density are influenced by drying kinetics, where spray drying yields hollow spherical particles versus tray-dried aggregates [4] [8].
This metathesis route employs pre-formed sodium stearate (soap) reacted with soluble calcium salts (typically CaCl₂):
2 C₁₇H₃₅COONa + CaCl₂ → (C₁₇H₃₅COO)₂Ca + 2 NaCl
A 1074 kg/m³ (10°Bé) CaCl₂ solution is added gradually to 65–75°C sodium stearate solution under agitation. Immediate precipitation occurs, requiring exhaustive washing (deionized water, 60–70°C) to remove sodium chloride byproducts, which otherwise cause caking or cloudiness in polymer films. Filtration efficiency depends on particle size control via cooling rates and surfactant additives (e.g., 0.75g diethanolamine per 51.3g stearic acid) [4]. Ammonium stearate can substitute sodium stearate, generating recyclable ammonia water during reaction with Ca(OH)₂—a closed-loop advantage reducing wastewater load [8]:
2 C₁₇H₃₅COONH₄ + Ca(OH)₂ → (C₁₇H₃₅COO)₂Ca + 2 NH₄OH
Lipophilic calcium stearate pellets serve as sustained-release matrices for APIs like ibuprofen. Powder blends (e.g., 96.5% CaSt, 3.5% drug) are granulated with ethanol-water solutions (typically 40–60% ethanol) to induce CaSt swelling (volume increase ~4×). The plastic mass is extruded (screen: 0.8–1.2 mm), spheronized (1000–1200 rpm), and dried. Critical to performance: Drying kinetics directly dictate microstructure and dissolution:
Table 2: Impact of Drying Techniques on Calcium Stearate Pellet Properties
Drying Method | Porosity (%) | Specific Surface Area (m²/g) | Ibuprofen Release (4h) | Microstructural Features |
---|---|---|---|---|
Fluid-Bed | 15–25 | 1.8–2.2 | 95–100% | Large irregular pores, thin walls |
Lyophilization | 30–40 | 3.2–3.8 | 15–25% | Open honeycomb, high interconnectivity |
Desiccation | <5 | 0.5–0.9 | 40–60% | Dense, minimal pore network |
Conventional CaSt is water-insoluble, limiting aqueous applications. Stable dispersions (40–50% solids) are achieved via reverse-phase emulsification:
Beyond pellets, drying governs bulk powder properties:
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